molecular formula C42H30N4 B14515858 2,2',4,4',5,5'-Hexaphenyl-4'H-1,4'-biimidazole CAS No. 63245-02-3

2,2',4,4',5,5'-Hexaphenyl-4'H-1,4'-biimidazole

Cat. No.: B14515858
CAS No.: 63245-02-3
M. Wt: 590.7 g/mol
InChI Key: DVTUVXSKSDQYFP-UHFFFAOYSA-N
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Description

2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six phenyl groups attached to a biimidazole core, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole typically involves the reaction of 2,4,5-triphenylimidazole with 2,4,5-triphenyl-4H-imidazol-4-yl. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted imidazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and biimidazole core allow it to engage in various chemical interactions, potentially affecting biological processes or catalyzing chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Known for its use as a flame retardant.

    2,2’,4,4’,5,5’-Hexabromobiphenyl: Another brominated compound with similar structural features.

Uniqueness

2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole is unique due to its specific arrangement of phenyl groups and biimidazole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63245-02-3

Molecular Formula

C42H30N4

Molecular Weight

590.7 g/mol

IUPAC Name

2,4,5-triphenyl-1-(2,4,5-triphenylimidazol-4-yl)imidazole

InChI

InChI=1S/C42H30N4/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)46(41(43-37)35-27-15-5-16-28-35)42(36-29-17-6-18-30-36)39(33-23-11-3-12-24-33)44-40(45-42)34-25-13-4-14-26-34/h1-30H

InChI Key

DVTUVXSKSDQYFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4(C(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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